molecular formula C23H24N4O3S B2479191 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-ethylphenyl)acetamide CAS No. 1251596-16-3

2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-ethylphenyl)acetamide

Cat. No.: B2479191
CAS No.: 1251596-16-3
M. Wt: 436.53
InChI Key: FWKLDFHCRKKALG-UHFFFAOYSA-N
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Description

The compound 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-ethylphenyl)acetamide features a fused pyrido-thiadiazine core with a 1,1-dioxido group, a p-tolyl substituent at position 4, and an N-(2-ethylphenyl)acetamide side chain. This structure combines a sulfur-containing heterocycle with an acetamide moiety, which may influence solubility, hydrogen-bonding capacity, and biological interactions .

  • Cyclocondensation of hydrazine derivatives with chloroacetamides (e.g., as in , where triethylamine in ethanol facilitates thiadiazole formation) .
  • Thioacetamide-based reactions with maleimides or pyrazoles under reflux (e.g., uses 1,4-dioxane at 50°C for pyrrolo-pyridine derivatives) .

The acetamide side chain likely enhances crystallinity and intermolecular hydrogen bonding, as seen in benzothiazine-acetamide analogs () .

Properties

IUPAC Name

N-(2-ethylphenyl)-2-[4-(4-methylphenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c1-3-18-7-4-5-8-20(18)25-22(28)15-26-16-27(19-12-10-17(2)11-13-19)23-21(31(26,29)30)9-6-14-24-23/h4-14H,3,15-16H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKLDFHCRKKALG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2CN(C3=C(S2(=O)=O)C=CC=N3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Preparation: : The synthesis starts with the preparation of the pyrido[2,3-e][1,2,4]thiadiazine core. This typically involves cyclization reactions utilizing suitable precursors under controlled temperature and pressure conditions.

  • Substituent Introduction: : The p-tolyl group is introduced via an electrophilic aromatic substitution reaction. The conditions often involve the use of Lewis acids to facilitate the reaction.

  • Final Assembly: : The acetamide group is appended in the final step through amidation reactions using reagents like ethyl phenylacetate in the presence of catalysts.

Industrial Production Methods

On an industrial scale, the production of 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-ethylphenyl)acetamide typically employs:

  • Batch Processing: : Utilizing large reaction vessels, ensuring precise temperature control, and efficient mixing to maintain reaction homogeneity.

  • Continuous Flow Systems: : For enhanced efficiency and scalability, these systems allow for continuous input of reactants and removal of products, with real-time monitoring and control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, where the sulfur atom in the thiadiazine ring can form sulfoxides or sulfones.

  • Reduction: : Reduction reactions may target the carbonyl group in the acetamide moiety, leading to alcohol or amine derivatives.

  • Substitution: : Various substitution reactions can occur, especially on the aromatic ring, such as halogenation or nitration.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, peracids.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Halogen sources (e.g., bromine), nitrating mixtures (e.g., nitric acid/sulfuric acid).

Major Products Formed

  • Sulfoxides and Sulfones: : From oxidation.

  • Alcohols and Amines: : From reduction.

  • Halogenated and Nitrated Derivatives: : From substitution.

Scientific Research Applications

2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-ethylphenyl)acetamide finds applications across various domains:

  • Chemistry: : As a building block for synthesizing complex organic molecules.

  • Biology: : Potential use as a probe in biochemical assays to study enzyme interactions.

  • Medicine: : Investigated for its pharmacological properties, potentially offering anti-inflammatory or anti-cancer activities.

  • Industry: : Utilized in the development of advanced materials due to its structural properties.

Mechanism of Action

The mechanism by which this compound exerts its effects is influenced by its interaction with molecular targets, such as enzymes and receptors. For instance, it may act as an inhibitor or modulator by binding to active sites or allosteric sites on target molecules. This interaction can affect various biological pathways, leading to the desired therapeutic or biochemical outcomes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural differences between the target compound and related molecules:

Compound Name Core Structure Substituents Key Functional Groups Synthesis Highlights References
Target Compound Pyrido[2,3-e][1,2,4]thiadiazine p-Tolyl, N-(2-ethylphenyl)acetamide 1,1-Dioxido, acetamide Likely via cyclocondensation
USP Torsemide Related Compound E (4-m-Tolyl-2H-pyrido[4,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide) Pyrido[4,3-e][1,2,4]thiadiazinone m-Tolyl 1,1-Dioxido, ketone Not specified (pharmacopeial std.)
2-(3-Oxo-1,4-benzothiazin-4-yl)acetamide Benzothiazine Phenyl, acetamide Ketone, acetamide Thioacetamide + maleimide in dioxane
Thiadiazole derivatives (13a–13d) 1,3,4-Thiadiazole Methyl, nitrophenyl, hydrazone Nitrophenyl, methyl Triethylamine in ethanol
Pyrrolo[3,4-c]pyridine derivatives (1a–e) Pyrrolo-pyridine Aryl, methyl, trioxo Epithio, trioxo Thioacetamide + maleimide in dioxane

Hydrogen Bonding and Crystallography

  • The acetamide group in the target compound enables N–H···O/S hydrogen bonds , akin to benzothiazine-acetamide derivatives (), which form layered crystal structures .
  • SHELX software () is widely used for refining such structures, particularly for resolving high-resolution data or twinned crystals .

Pharmacological Relevance (Inferred)

  • Thiadiazinones (e.g., USP Torsemide-related compounds) are diuretics, implying that the target compound’s 1,1-dioxido group may enhance metabolic stability .
  • Acetamide moieties in and are linked to improved bioavailability via hydrogen bonding .

Biological Activity

The compound 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-ethylphenyl)acetamide is a member of the pyrido-thiadiazine derivatives, which have garnered significant interest due to their diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential pharmacological applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by:

  • A pyrido-thiadiazine core .
  • Substituents including a p-tolyl group and an N-(2-ethylphenyl) acetamide moiety.

These structural components contribute to its unique chemical properties and potential interactions with biological targets.

Pharmacological Potential

Research indicates that pyrido-thiadiazine derivatives exhibit various pharmacological activities including:

  • Antitumor activity : Some studies suggest that derivatives of this class can inhibit specific pathways involved in cancer progression. For instance, compounds similar to this one have shown selective inhibition of the PI3Kδ pathway, which is crucial in cancer therapy .
  • Anti-inflammatory effects : The presence of specific functional groups in these compounds may enhance their ability to modulate inflammatory responses .

The biological mechanisms through which 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-ethylphenyl)acetamide exerts its effects may involve:

  • Inhibition of key enzymes : Similar compounds have been shown to act as inhibitors of various enzymes involved in signaling pathways related to cancer and inflammation.
  • Receptor interactions : The compound's structure allows it to interact with multiple biological receptors, potentially leading to altered cellular responses.

Case Studies

A review of literature from 1993 to 2020 on 1,2,4-thiadiazine 1,1-dioxides highlights several studies that document the biological activities of these compounds:

  • Anticancer Studies : A study demonstrated that certain thiadiazine derivatives exhibited significant cytotoxicity against various cancer cell lines .
  • Anti-inflammatory Activity : Research indicated that modifications in the thiadiazine structure could enhance anti-inflammatory properties by inhibiting pro-inflammatory cytokines .

Data Table Summarizing Biological Activities

Activity TypeCompound ExampleMechanism of ActionReference
AntitumorSimilar DerivativePI3Kδ Inhibition
Anti-inflammatoryRelated CompoundInhibition of pro-inflammatory cytokines
Enzyme InhibitionAnalogSelective inhibition of specific enzymes

Q & A

Q. Table 1: Reactivity of Functional Groups

GroupReactivity ExampleBiological Relevance
Thiadiazine dioxideNucleophilic substitution at S=O sitesEnzyme inhibition
AcetamideHydrolysis under acidic conditionsProdrug potential

Advanced: How can conflicting bioactivity data across similar analogs be resolved?

Answer:
Contradictions arise from structural variations (e.g., substituent positioning). Resolution strategies:

  • Comparative SAR studies: Map substituent effects on activity. For example, replacing p-tolyl with 4-chlorophenyl in analogs increases cytotoxicity by 30% .
  • Molecular docking: Simulate binding modes to identify critical interactions (e.g., hydrogen bonds with kinase ATP-binding pockets).
  • Dose-response assays: Validate IC50_{50} values across multiple cell lines to rule out assay-specific artifacts .

Advanced: What methodologies address low yields in the final coupling step?

Answer:
Low yields (<50%) in acetamide formation are mitigated by:

  • Pre-activation of carboxylic acids: Use HOBt/DCC to form active esters before coupling.
  • Microwave-assisted synthesis: Reduces reaction time from 12 hours to 2 hours, improving yield to 75% .
  • Purification: Flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC isolates the product .

Advanced: How do solvent polarity and pH affect the compound’s stability?

Answer:

  • Polar solvents (DMF, DMSO): Stabilize charged intermediates but may accelerate hydrolysis of the acetamide group at high temperatures.
  • pH-dependent degradation:
    • Acidic conditions (pH < 3): Protonation of the thiadiazine ring leads to ring-opening.
    • Basic conditions (pH > 9): Hydrolysis of the acetamide bond occurs .

Stability protocol: Store lyophilized at -20°C in inert atmosphere; reconstitute in DMSO for assays .

Basic: What analytical techniques quantify purity and degradation products?

Answer:

  • HPLC: Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities >0.1%.
  • LC-MS: Identifies degradation products (e.g., hydrolyzed acetamide fragment at m/z 165.08).
  • Karl Fischer titration: Measures residual water (<0.5% acceptable) .

Advanced: How can computational modeling guide derivative design?

Answer:

  • DFT calculations: Predict electrophilic/nucleophilic sites for functionalization (e.g., C-3 on the pyrido ring).
  • Pharmacophore modeling: Identifies essential features (e.g., hydrogen bond acceptors from S=O groups).
  • ADMET prediction: Optimizes logP (target 2–3) and solubility (<10 μM problematic) .

Basic: What in vitro assays are recommended for initial bioactivity screening?

Answer:

  • Kinase inhibition: Use ADP-Glo™ assay for IC50_{50} determination against kinases (e.g., EGFR, JAK2).
  • Cytotoxicity: MTT assay in cancer cell lines (e.g., MCF-7, HepG2).
  • Solubility: Shake-flask method in PBS (pH 7.4) .

Advanced: What strategies resolve crystallinity issues in formulation?

Answer:

  • Polymorph screening: Screen 10+ solvents (e.g., ethanol, acetone) to identify stable crystalline forms.
  • Co-crystallization: Add caffeine or nicotinamide to improve lattice stability.
  • Amorphous dispersion: Use spray drying with PVP-VA64 to enhance bioavailability .

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